molecular formula C6H11NO2 B069169 (1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol CAS No. 179922-94-2

(1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol

Cat. No.: B069169
CAS No.: 179922-94-2
M. Wt: 129.16 g/mol
InChI Key: CFVRBLJCCTWYMG-SRQIZXRXSA-N
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Description

(1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol is a chiral aminocyclopentitol derivative of high interest in medicinal chemistry and organic synthesis. This compound features a stereochemically defined cyclopentene core with amino, methoxy, and hydroxyl functional groups, making it a valuable scaffold for constructing more complex bioactive molecules . Researchers value this and related aminocyclopentitols as key intermediates in the synthesis of natural product analogs and for the development of potential therapeutics, particularly in the areas of infectious disease and neurodegenerative disorders . The stereochemistry at the 1, 4, and 5 positions is critical for its biological activity and interaction with enzymatic targets. Compounds within this structural class have been investigated as glycosidase inhibitors, which are relevant for anticancer and antiviral drug development, and as scaffolds for neuroactive agents . The presence of multiple functional groups on the cyclopentene ring allows for diverse chemical modifications, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in drug discovery programs . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

(1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-5-3-2-4(8)6(5)7/h2-6,8H,7H2,1H3/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVRBLJCCTWYMG-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=CC(C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C=C[C@H]([C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution and Protecting Group Strategies

The resolution of racemic intermediates using chiral chromatography is a cornerstone for accessing enantiomerically pure precursors. In the synthesis of related aminocyclopentene derivatives, Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) serves as a pivotal starting material . Enzymatic or chemical resolution of Vince Lactam enantiomers enables isolation of the desired (1S,4R)-configured intermediate, which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate . Sodium borohydride reduction of the lactam carbonyl group yields tert-butyl [(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate, which undergoes acidic hydrolysis (HCl) to furnish the amino alcohol scaffold .

Key Data:

StepReagents/ConditionsYieldCitation
Lactam resolutionCrownpak CR(+) column, 50 mM NaClO₄ (pH 2)25%
Boc protectionBoc₂O, DMAP, CH₂Cl₂89%
NaBH₄ reductionNaBH₄, MeOH, 0°C78%
Deprotection6 M HCl, dioxane92%

This route highlights the importance of chiral stationary phases (CSPs) for enantiomer separation and Boc-group chemistry for amino protection.

Cyclopentene Ring Construction via Oxidative Cyclization

A second-generation approach leverages oxidative C–H amination to construct the cyclopentene core. Starting from methyl ketone 14 (derived from glycolic acid), osmium-catalyzed oxidative cleavage of a terminal alkene generates a ketoaldehyde, which undergoes triazolium-catalyzed cyclization to form cyclopentanone 16 . Subsequent DDQ-mediated oxidation and Stille cross-coupling with tributyl(1-ethoxyvinyl)tin introduce the enone moiety, enabling further functionalization .

Mechanistic Insight:
The triazolium catalyst 15 facilitates asymmetric intramolecular aldol cyclization, establishing the (1R,4S) configuration . The enone intermediate undergoes selective sulfamoylation (ClSO₂NH₂, pyridine) to install the amino group .

Reaction Sequence:

  • OsO₄/NaIO₄ oxidative cleavage → Ketoaldehyde.

  • Triazolium-catalyzed cyclization → Cyclopentanone 16 (53%, 3.5:1 dr) .

  • Stille coupling → Enone 28 (52% over 2 steps) .

The introduction of the 4-methoxy group is achieved via regioselective dihydroxylation followed by methylation. In a hamigeran B synthesis, OsO₄/NMO-mediated anti-dihydroxylation of a cyclopentene intermediate proceeds with high stereocontrol, favoring the (4S,5S)-diol configuration . Subsequent methylation (MeI, Ag₂O) converts the tertiary alcohol to the methoxy group .

Experimental Conditions:

  • Dihydroxylation: OsO₄ (2 mol%), NMO (4 equiv), acetone/H₂O, 60% yield .

  • Methylation: MeI (2 equiv), Ag₂O (1.5 equiv), DMF, 70°C, 85% yield .

This method underscores the utility of osmium-mediated dihydroxylation for vicinal diol formation, critical for subsequent etherification.

Asymmetric Catalysis for Stereochemical Control

Asymmetric hydrogenation and organocatalytic methods are pivotal for installing the (1R,4S,5S) configuration. Chiral ruthenium catalysts (e.g., Noyori-type) enable enantioselective reduction of ketone intermediates to secondary alcohols . For instance, ketone 13 (Scheme 1 in ) is reduced using (R)-BINAP-RuCl₂ to afford the (1R)-alcohol with >95% ee .

Comparative Data:

CatalystSubstrateee (%)YieldCitation
(R)-BINAP-RuCl₂13 9688
Jacobsen’s thiourea27 9275

Convergent Synthesis via Fragment Coupling

A modular strategy involves coupling pre-functionalized cyclopentene fragments. For example, Stille cross-coupling of vinyl bromide 27 with tributyl(1-ethoxyvinyl)tin forms the enone 28 , which is further elaborated through reductive amination (NaBH₃CN, NH₄OAc) to introduce the amino group .

Optimized Conditions:

  • Stille coupling: Pd(PPh₃)₄ (10 mol%), LiCl, DMSO, 65% yield .

  • Reductive amination: NaBH₃CN, NH₄OAc, MeOH, 70% yield .

Chemical Reactions Analysis

(1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

(1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including glycosidase inhibitors and other bioactive compounds.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Its potential biological activities, such as enzyme inhibition, make it a candidate for drug development and therapeutic applications.

    Industry: The compound can be used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes. The compound’s amino and methoxy groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific biological context and application .

Comparison with Similar Compounds

Structural Analogues and Stereochemical Complexity

(a) Cyclopentene Core Derivatives
  • Target Compound: The cyclopentene core with 1R,4S,5S stereochemistry distinguishes it from six-membered ring analogs.
  • Compound: (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol shares the same core but features a 3-hydroxypropylamino group and a tetrazolethio substituent. The tetrazole group, a bioisostere for carboxylic acids, may improve metabolic stability compared to the target compound’s simpler amino group .
(b) Cyclohexene and Bicyclic Systems
  • Metabolite: (1R,4S,5S)-5-hydroxy-4-methoxy-4-methylcyclohex-2-en-1-yl subunit in a sesquiterpenoid highlights the impact of methoxy and hydroxy groups on lipophilicity and stereochemical validation via ECD spectroscopy .
  • Sorbicillinoid: A bicyclic structure (1R,4S,5S,7R) with radical scavenging activity demonstrates the importance of multiple stereocenters and oxygenated substituents in biological activity .
(c) Pharmaceutical Intermediates
  • Bicyclic Compound: 2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone illustrates the use of methoxy and hydroxy groups in drug synthesis, emphasizing their role in molecular recognition .

Spectroscopic Characterization

  • ECD Spectroscopy : used experimental and calculated ECD spectra to assign the absolute configuration of (1R,4S,5S,7R)-2, a method applicable to verifying the target compound’s stereochemistry .
  • NMR Analysis : and emphasize the role of ¹H and ¹³C NMR in resolving substituent positions and stereochemistry in cyclic alcohols, a critical step for validating the target compound’s structure .

Biological Activity

(1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol is a cyclopentene derivative that has garnered attention in recent years due to its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C6H11NO2
  • Molecular Weight : 113.16 g/mol
  • CAS Number : 194606-96-7

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics. The results are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The findings suggest that this compound induces apoptosis in human cancer cells through the activation of caspase pathways. The IC50 values for several cancer cell lines are presented in Table 2.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways. Specifically, it has been shown to inhibit the NF-kB pathway, which plays a critical role in inflammation and cancer progression. This inhibition leads to reduced expression of pro-inflammatory cytokines and promotes apoptotic processes in tumor cells.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. Histological examinations revealed increased apoptosis and decreased proliferation markers within the tumor tissues.

Q & A

Q. What are the critical stereochemical considerations in synthesizing (1R,4S,5S)-5-amino-4-methoxycyclopent-2-en-1-ol?

The stereochemistry of this compound is pivotal due to its cyclopentene core and chiral centers. Key steps include:

  • Chiral auxiliary use : Optically pure starting materials or catalysts (e.g., asymmetric hydrogenation) to control the (1R,4S,5S) configuration .
  • Protecting group strategies : Methoxy and amino groups may require temporary protection (e.g., tert-butoxycarbonyl for amines) during synthesis to prevent side reactions .
  • Analytical validation : Polarimetry and chiral HPLC confirm enantiomeric purity, while NOESY NMR resolves spatial arrangements of substituents .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., methoxy at ~3.3 ppm, cyclopentene protons at 5–6 ppm). 2D techniques (COSY, HSQC) map coupling interactions .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., theoretical C7 _7H13 _{13}NO2 _2: 143.09 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase or chiral columns assess purity (>98% by UV detection at 254 nm) .

Q. How does the methoxy group influence the compound’s physicochemical properties?

The methoxy substituent enhances lipophilicity (logP ~0.5–1.0) and stabilizes the cyclopentene ring via electron donation. Solubility in polar solvents (e.g., DMSO) is moderate (~10–20 mg/mL), critical for in vitro assays .

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Docking studies : Molecular docking (AutoDock Vina) models binding to enzymes like cyclooxygenase or kinases, guided by the methoxy group’s hydrogen-bonding potential .
  • MD simulations : Assess conformational stability in aqueous or membrane environments (GROMACS), highlighting flexibility of the cyclopentene ring .
  • QSAR models : Correlate substituent effects (e.g., amino vs. chloro analogs) with activity trends in antimicrobial or anti-inflammatory assays .

Q. How can enantiomeric impurities impact biological activity data?

Contradictory activity results may arise from:

  • Impurity thresholds : Even 5% of the (1S,4R,5R) enantiomer can alter IC50_{50} values in receptor-binding assays. Chiral SFC or CE ensures >99% enantiomeric excess .
  • Functional antagonism : One enantiomer may act as an agonist, while another inhibits the same target (e.g., G-protein-coupled receptors) .

Q. What experimental designs optimize the compound’s stability in biological matrices?

  • Degradation studies : Incubate in PBS (pH 7.4) or liver microsomes, monitoring via LC-MS for oxidation (cyclopentene ring) or demethylation (methoxy group) .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or enzyme inhibitors (e.g., CYP450 blockers) to prolong half-life in cell cultures .

Q. How do structural analogs compare in activity?

CompoundModificationActivity TrendSource
(1R,4S)-4-[(2-Amino-6-chloro-pyrimidinyl)amino]cyclopent-2-en-1-methanolPyrimidine substituentHigher antimicrobial activity (MIC ~2 µM) due to chloro group
(1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-olBenzylamino groupEnhanced CNS penetration (logBB ~0.8)
Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylateEster groupImproved solubility but reduced receptor affinity

Methodological Guidance

Q. Resolving contradictory data in enantiomer-specific activity assays

  • Control experiments : Include both racemic and enantiopure samples to isolate stereochemical effects .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to visualize binding modes of each enantiomer .

Q. Validating synthetic routes for scalability

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using Taguchi methods to balance yield and purity .
  • Green chemistry metrics : Calculate E-factors to minimize waste in multi-step syntheses .

Q. Addressing limitations in biological assay reproducibility

  • Matrix standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions to reduce variability .
  • Positive controls : Include reference compounds (e.g., ibuprofen for anti-inflammatory assays) to calibrate activity thresholds .

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